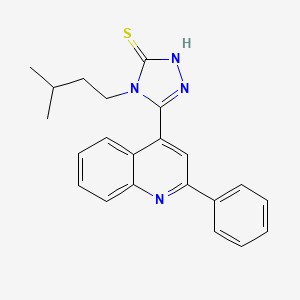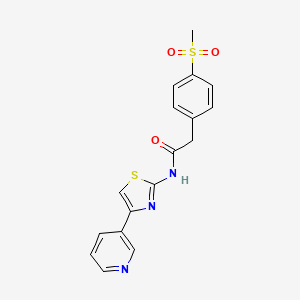![molecular formula C23H16N6OS B2375268 (E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide CAS No. 1207061-55-9](/img/structure/B2375268.png)
(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C23H16N6OS and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Insecticidal Agents
A study by Soliman et al. (2020) explored the synthesis and characterization of compounds including acrylamide derivatives for use as insecticidal agents. They focused on the toxicological and biochemical impacts of these compounds against the cotton leafworm, Spodoptera littoralis, demonstrating their potential in pest control applications (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Antiproliferative Activity
Ilić et al. (2011) synthesized a range of triazolopyridazine derivatives and evaluated their antiproliferative activity, particularly against endothelial and tumor cells. This highlights the compound's potential in cancer research and therapy (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).
Antimicrobial Evaluations
Prakash et al. (2011) conducted a study on a series of triazolopyridine derivatives, assessing their antimicrobial activities. The study underscores the potential of these compounds in developing new antimicrobial agents (Prakash, Hussain, Aneja, Sharma, & Aneja, 2011).
Antibacterial and Antifungal Activities
Patel and Patel (2015) investigated the synthesis of benzamide derivatives incorporating triazolopyridine and evaluated their antibacterial and antifungal activities. This research points to the usefulness of such compounds in addressing various bacterial and fungal infections (Patel & Patel, 2015).
Antiviral Activity
A study by Shamroukh and Ali (2008) focused on the synthesis of triazolopyridazine derivatives and their potential antiviral activity, specifically against hepatitis-A virus (HAV). This opens avenues for the development of new antiviral drugs (Shamroukh & Ali, 2008).
Anti-Diabetic Drug Development
Bindu, Vijayalakshmi, and Manikandan (2019) synthesized a series of triazolopyridazine-substituted piperazines and evaluated them for their potential as anti-diabetic medications. This research contributes to the development of novel treatments for diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
Propriétés
IUPAC Name |
(E)-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N6OS/c30-22(11-8-19-7-3-13-31-19)25-18-6-1-4-16(14-18)20-9-10-21-26-27-23(29(21)28-20)17-5-2-12-24-15-17/h1-15H,(H,25,30)/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBNLJPWKTYQMI-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CS2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CS2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-[(4-methoxybenzyl)sulfanyl]-6-(2-thienyl)-5-pyrimidinecarbonitrile](/img/structure/B2375186.png)
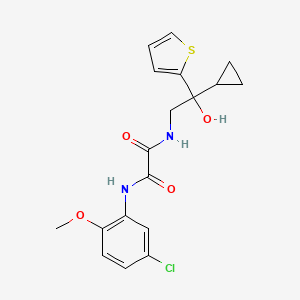


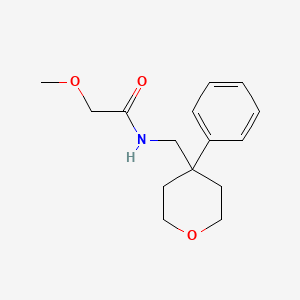

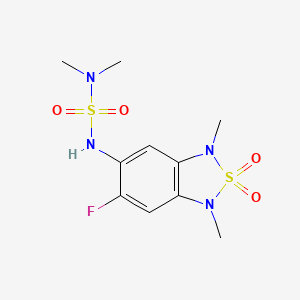
![3-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2375200.png)
![Ethyl 2-((2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)amino)-2-oxoacetate](/img/structure/B2375202.png)


